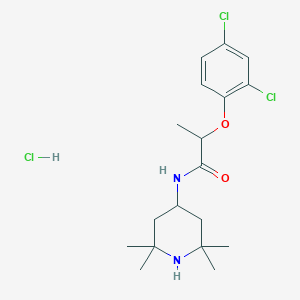![molecular formula C21H28O3 B4929413 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Iproniazid, is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed as an antidepressant drug in the 1950s, but its usage was discontinued due to the emergence of other more effective antidepressant drugs. However, Iproniazid has found its application in scientific research, especially in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves the inhibition of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects
The increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain due to the inhibition of monoamine oxidase by 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene can have various biochemical and physiological effects. For instance, it can lead to an improvement in mood, reduction in anxiety, and an increase in cognitive performance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in lab experiments is its ability to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have various effects on behavior and mood. However, one limitation of using 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene is its non-selective inhibition of monoamine oxidase, which can lead to the accumulation of tyramine and other biogenic amines in the body, leading to adverse effects such as hypertensive crisis.
Zukünftige Richtungen
There are several future directions for the use of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in scientific research. One direction is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective MAOIs that can target specific monoamine oxidase isoforms, leading to fewer adverse effects. Additionally, the use of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in combination with other drugs or therapies for the treatment of depression and other mood disorders can be explored.
Synthesemethoden
The synthesis of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves the reaction of 3-isopropylphenol with 1,4-dibromobutane in the presence of sodium hydroxide to produce 1-[4-(3-isopropylphenoxy)butoxy]-4-bromobutane. This intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of copper powder to yield 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene has found its application in scientific research, especially in the field of neuroscience. It is known to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-16(2)18-8-7-9-19(15-18)23-12-5-6-13-24-20-11-10-17(3)14-21(20)22-4/h7-11,14-16H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHHJZYOGAWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B4929338.png)


![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)

![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)

![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)
![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)
